2H-Thiete-1,1-dioxide

Cycloaddition Regiochemistry Vinyl sulfone

When acyclic vinyl sulfones fail to deliver the desired regiochemical outcome in 1,3-dipolar cycloadditions, 2H-Thiete-1,1-dioxide (CAS 7285-32-7) provides a structurally constrained alternative. The rigid cis-syn C=C-SO₂ geometry of the four-membered thiete ring enforces distinct transition-state geometries, enabling access to otherwise inaccessible cycloadducts. • Strained four-membered sulfone building block (MW 104.13, C₃H₄O₂S) • Enables stereocontrolled synthesis of pyrazolines & isoxazolidines • Validated template for axially chiral scaffolds via directed C-H activation • Thermal rearrangement pathway to 5H-1,2-oxathiole-2-oxide derivatives Available in research quantities with comprehensive analytical documentation.

Molecular Formula C3H4O2S
Molecular Weight 104.13 g/mol
CAS No. 7285-32-7
Cat. No. B1295389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Thiete-1,1-dioxide
CAS7285-32-7
Molecular FormulaC3H4O2S
Molecular Weight104.13 g/mol
Structural Identifiers
SMILESC1C=CS1(=O)=O
InChIInChI=1S/C3H4O2S/c4-6(5)2-1-3-6/h1-2H,3H2
InChIKeySYHFISYHXDUGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Thiete-1,1-dioxide: Strained Sulfone for Organic Synthesis


2H-Thiete-1,1-dioxide (CAS 7285-32-7) is an unsaturated four-membered heterocyclic sulfone with the molecular formula C3H4O2S and a molecular weight of 104.13 g/mol [1]. The compound features a highly strained thiete ring system wherein the sulfur atom is fully oxidized to the sulfone (S,S-dioxide) state, which fundamentally alters its electronic properties relative to non-oxidized thietes or acyclic sulfones [2]. The combination of four-membered ring strain and the strongly electron-withdrawing sulfone group confers unique reactivity patterns that distinguish it from its saturated analog (thietane 1,1-dioxide), acyclic vinyl sulfones, and larger-ring sulfones [3]. These properties render 2H-thiete-1,1-dioxide a valuable building block in preparative organic chemistry, particularly in cycloaddition chemistry, C–H activation templating, and as a precursor to vinylsulfene intermediates [4].

Cycloaddition Constrained cis-syn C=C–SO2 scaffold for regio-defined dipolar cycloadditions
C–H Activation Template for directed C–H functionalization towards axially chiral molecules
Precursor Vinylsulfene generation and thermal rearrangement to uncommon oxathiole oxides

2H-Thiete-1,1-dioxide: Irreplaceable Reactivity


Generic substitution of 2H-thiete-1,1-dioxide with acyclic vinyl sulfones or the saturated thietane 1,1-dioxide is not chemically viable due to fundamentally divergent reactivity profiles rooted in electronic and conformational constraints. The thiete dioxide core enforces a rigid, blocked cis-syn configuration of the C=C–SO2 moiety, a geometry inaccessible to acyclic vinyl sulfones, which directly dictates regiochemical outcomes in cycloaddition reactions [1]. Furthermore, the four-membered unsaturated ring experiences a unique strongly stabilizing inductive effect from the sulfone group that is not observed in the saturated thietane analog, leading to distinct π-ionization potentials and electron attachment behavior [2]. Finally, the ring strain inherent to the thiete framework enables thermal rearrangement pathways (e.g., to 5H-1,2-oxathiole-2-oxide) that are entirely absent in larger-ring sulfones or acyclic systems [3]. These intrinsic electronic, conformational, and strain-driven characteristics collectively ensure that no close analog can replicate the specific reaction manifold of 2H-thiete-1,1-dioxide.

Acyclic vinyl sulfones
Conformationally flexible C=C–SO2 unit; cannot enforce the rigid cis-syn geometry required for the regiochemical control exhibited by thiete dioxide.
Thietane 1,1-dioxide (saturated analog)
Lacks the unique inductive stabilization of the unsaturated sulfone; π-ionization and electron-attachment behavior differ fundamentally, altering reactivity.
Larger-ring sulfones (e.g., thiophene 1,1-dioxide)
Absence of comparable four-membered ring strain; thermal rearrangement pathways lead to distinct products (furans vs. oxathiole oxides) under harsher conditions.

2H-Thiete-1,1-dioxide: Differentiation Evidence vs. Analogs


Cycloaddition Regioselectivity vs. Acyclic Vinyl Sulfones

2H-Thiete-1,1-dioxide exhibits markedly different regiochemical outcomes in cycloadditions with 1,3-dipoles compared to acyclic vinyl sulfones. In experimental studies of reactions with nitrile oxides and nitrones, the product isomer ratios obtained with thiete 1,1-dioxide diverged significantly from those observed with trans-MeCH=CHSO2Ph (a representative acyclic vinyl sulfone) [1]. The observed regiochemistry for thiete dioxide is driven by its rigid, blocked cis-syn configuration of the C=C–SO2 unit, which constrains the accessible transition-state geometries relative to the conformationally flexible acyclic analogs [1].

Cycloaddition regiochemistry
Head-to-head
Target: 2H-Thiete-1,1-dioxide yields distinct isomer ratios
Comparator: trans-MeCH=CHSO2Ph gives different product profiles with benzonitrile oxides and nitrones.
Regiochemical control driven by constrained cis-syn scaffold
Qualitative divergence confirmed across multiple 1,3-dipoles
Cycloaddition Regiochemistry Vinyl sulfone 1,3-Dipole

Inductive Stabilization vs. Thietane 1,1-Dioxide

The He(I)α photoelectron (PE) and electron transmission (ET) spectra reveal a strongly stabilizing inductive effect of the sulfone group in 2H-thiete-1,1-dioxide that is fundamentally distinct from its saturated analog, thietane 1,1-dioxide [1]. While the study provides comparative spectral assignments across the two compounds and halogenated derivatives, the key differential finding is that the inductive stabilization in the unsaturated thiete system directly contributes to its heightened chemical reactivity [1].

Inductive stabilization
Head-to-head
2H-Thiete-1,1-dioxide: strong stabilizing inductive effect (PE/ET spectra)
Thietane 1,1-dioxide: different π-ionization and π* attachment energies.
Distinct electronic structure underlies heightened reactivity
Spectral assignments supported by halogenated derivatives
Photoelectron Spectroscopy Electron Transmission Spectroscopy Sulfone effect π-Ionization

Thermal Rearrangement vs. Thiophene 1,1-Dioxides

2H-Thiete-1,1-dioxide undergoes a distinct thermal rearrangement to 5H-1,2-oxathiole-2-oxide upon heating in solution or in the vapor phase [1]. This transformation is a consequence of the high ring strain inherent to the four-membered unsaturated sulfone framework. In contrast, larger-ring aromatic analogs such as thiophene 1,1-dioxides undergo different thermal fragmentation pathways (e.g., flash vacuum pyrolysis at temperatures above 800°C yields furans) [2]. The specific rearrangement of thiete dioxide proceeds under relatively mild thermal conditions and can be intercepted by nucleophiles such as phenol to yield phenyl 2-propene-1-sulfonate [1].

Thermal rearrangement
Reported
2H-Thiete-1,1-dioxide → 5H-1,2-oxathiole-2-oxide (mild thermolysis)
Thiophene 1,1-dioxides → furans (flash pyrolysis >800°C).
Strain-driven pathway enables access to uncommon heterocycles
Interception with phenol yields phenyl 2-propene-1-sulfonate
Thermolysis Rearrangement Oxathiole oxide Strained heterocycle

C–H Activation Template for Axially Chiral Molecules

2H-Thiete-1,1-dioxide serves as a privileged template for C–H activation strategies, enabling the synthesis of structurally complex molecules that are inaccessible from other sulfone scaffolds [1]. Using simple thiete dioxide building blocks, a library of axially chiral molecules was synthesized; the stability of these atropisomers in the solid state was attributed to electrostatic interactions facilitated by the thiete dioxide framework [1]. This represents a class-level advantage over other four-membered heterocycles (e.g., cyclobutenes, azetines) and saturated sulfones, which either lack the necessary electronic activation for directed C–H functionalization or cannot support the same post-functionalization structural diversity [2].

C–H activation template
Class-level
Successful synthesis of axially chiral molecules and macrocycles via Pd-catalyzed C–H activation. Atropisomer stability attributed to electrostatic interactions within the thiete dioxide framework.
Class-level templating capability; data to verify for specific substrate scopes
No direct comparison quantified against other four-membered heterocycles
C–H Activation Axial Chirality Macrocycle Template Synthesis

2H-Thiete-1,1-dioxide: Research Applications


Regioselective Cycloaddition: Non-Classical Dipolarophile

When standard acyclic vinyl sulfones fail to deliver the desired regiochemical outcome in a 1,3-dipolar cycloaddition, 2H-thiete-1,1-dioxide provides a structurally constrained alternative that enforces a different transition-state geometry. The blocked cis-syn configuration of the C=C–SO2 unit in thiete dioxide dictates a distinct regiochemistry compared to flexible acyclic analogs, enabling access to isomeric cycloadducts that are otherwise inaccessible [1]. This is particularly relevant for the synthesis of stereochemically defined heterocycles, such as pyrazolines and isoxazolidines, where control over regio- and stereochemistry is paramount.

Axially Chiral Molecule Synthesis

2H-Thiete-1,1-dioxide is a validated template for the construction of axially chiral scaffolds via directed C–H activation. This application is differentiated from other four-membered building blocks by the thiete dioxide core's ability to both direct metal-catalyzed functionalization and subsequently stabilize the resulting atropisomers through electrostatic interactions in the solid state [2]. Research groups focused on developing libraries of chiral ligands, catalysts, or bioactive small molecules can leverage this thiete dioxide–based methodology to rapidly access novel chemical space.

Thermal Rearrangement to Uncommon Heterocycles

The thermal lability of 2H-thiete-1,1-dioxide offers a straightforward entry to 5H-1,2-oxathiole-2-oxide and its derivatives through a strain-driven ring-expansion rearrangement [3]. This contrasts with the high-temperature pyrolysis required for thiophene 1,1-dioxides. For synthetic chemists targeting sulfur-containing heterocycles that are not readily available via conventional routes, controlled thermolysis of thiete dioxide (or its interception with nucleophiles) represents a concise and strategic disconnection.

Computational Benchmarking of Strained Sulfone Effects

The well-characterized photoelectron and electron transmission spectra of 2H-thiete-1,1-dioxide provide a critical benchmark for computational chemists developing or validating methods to model the electronic structure of strained sulfones [4]. The strongly stabilizing inductive effect of the sulfone group, clearly disclosed in the experimental spectra, serves as a stringent test case for density functional theory (DFT) and ab initio calculations aiming to accurately capture the interplay between ring strain and electron-withdrawing substituents.

Application
Selection Property
Validation Focus
Regioselective cycloaddition
Constrained cis-syn C=C–SO2 scaffold
Regiochemistry control vs. target 1,3-dipole
Axially chiral molecule synthesis
C–H activation templating capability
Atropisomer stability and substrate scope
Thermal rearrangement to oxathioles
Strain-driven ring expansion
Reaction temperature and nucleophile compatibility
Computational sulfone benchmarking
Well-characterized electronic spectra
DFT/ab initio model accuracy for strained sulfones

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